

Technical Guide: Physical Properties of 2-Hydroxy-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-6-methoxybenzoic acid

Cat. No.: B053137

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Hydroxy-6-methoxybenzoic acid** (CAS No: 3147-64-6), also known as 6-Methoxysalicylic acid. The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and workflow visualizations to support laboratory applications.

Core Physical and Chemical Properties

2-Hydroxy-6-methoxybenzoic acid is a derivative of salicylic acid and presents as a white powder.^{[1][2]} Its key properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ O ₄	[3][4]
Molecular Weight	168.15 g/mol	[2][3][4]
Appearance	White to off-white powder	[1][2]
Melting Point	132 - 138 °C	[1][3]
Boiling Point (Predicted)	330.4 ± 27.0 °C	[1]
pKa (Predicted)	2.98 ± 0.25	[1]
Vapor Pressure (at 25°C)	6.66E-05 mmHg	[1]
Refractive Index (Predicted)	1.585	[1]

Solubility Profile

The solubility of a compound is critical for its application in various experimental and developmental workflows.

Solvent	Solubility	Source(s)
Chloroform	Slightly Soluble	[1]
Methanol	Slightly Soluble	[1]
DMSO	100 mg/mL (594.71 mM) (Requires ultrasonic agitation)	[2]

Note: The compound is described as being sensitive and can easily absorb moisture.[1] It should be stored in an inert atmosphere at room temperature.[1]

Experimental Protocols

Detailed methodologies for determining key physical properties are provided below. These protocols are standard procedures for organic compounds and are directly applicable to **2-Hydroxy-6-methoxybenzoic acid**.

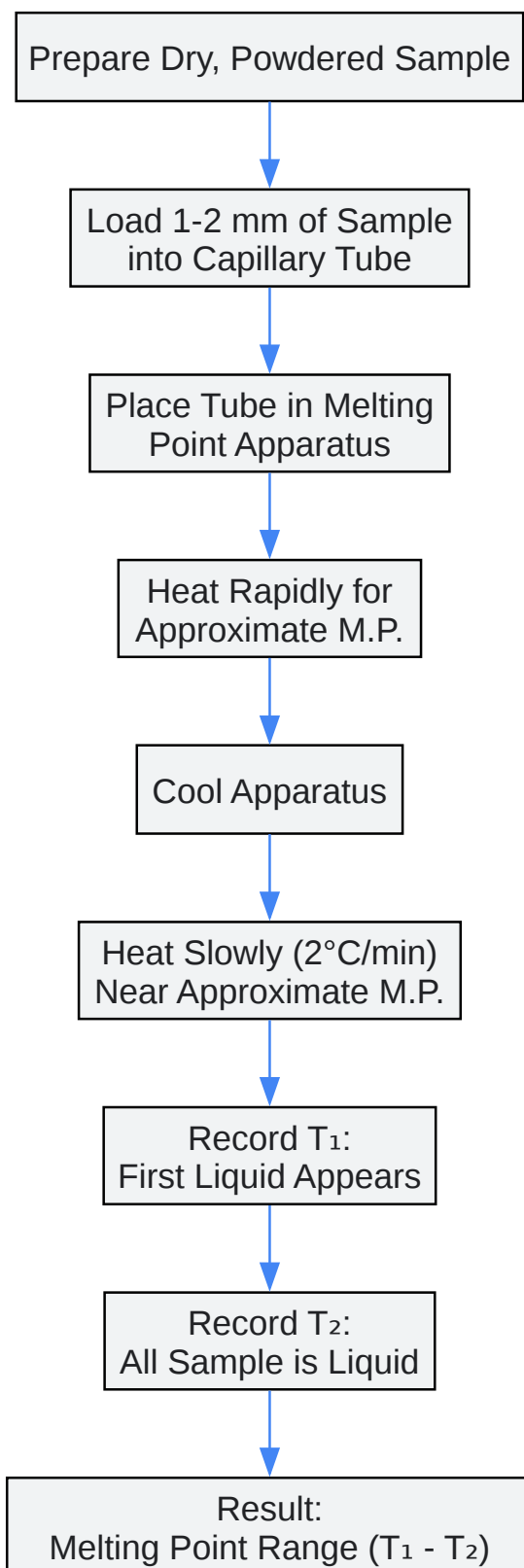
Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to depress the melting point and broaden the range.

Methodology: Capillary Method using a Melting Point Apparatus

- Sample Preparation:
 - Ensure the **2-Hydroxy-6-methoxybenzoic acid** sample is completely dry and in the form of a fine powder.[5] If necessary, crush any coarse crystals using a mortar and pestle.[5]
- Capillary Tube Loading:
 - Take a capillary tube sealed at one end.[6]
 - Press the open end of the capillary tube into the powdered sample. A small amount of the compound will be packed into the tube.
 - Tap the sealed end of the tube gently on a hard surface to pack the powder down. Repeat until the compound occupies 1-2 mm at the bottom of the tube.[7]
- Measurement:
 - Place the loaded capillary tube into the heating block of a melting point apparatus.
 - Attach a thermometer or use the digital thermometer integrated into the apparatus.[8]
 - Heat the block rapidly at first to determine an approximate melting point.
 - Allow the apparatus to cool.
 - For an accurate measurement, begin heating again and slow the rate to approximately 2°C per minute as the temperature approaches the approximate melting point.
- Data Recording:

- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).
- The recorded range is the melting point of the sample.



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Workflow for Melting Point Determination.

Solubility Determination

Understanding a compound's solubility in various solvents is fundamental for purification, extraction, and formulation.^[9]

Methodology: Qualitative Solubility Test

- Initial Solvent Test (Water):
 - Place approximately 25 mg of **2-Hydroxy-6-methoxybenzoic acid** into a small test tube.^[10]
 - Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.^[10]
 - Observe if the compound dissolves completely.
- Acid/Base Solubility Tests (if insoluble in water):
 - If the compound is insoluble in water, prepare two new test tubes with ~25 mg of the compound in each.
 - To the first tube, add 0.75 mL of 5% NaOH solution in portions, shaking after each addition.^{[11][12]} A carboxylic acid is expected to dissolve in a basic solution.
 - To the second tube, add 0.75 mL of 5% NaHCO₃ solution.^{[11][12]} Stronger acids like carboxylic acids will typically dissolve.
- Organic Solvent Test:
 - In a separate test tube with ~25 mg of the compound, add 0.75 mL of an organic solvent (e.g., Chloroform, Methanol, DMSO) in portions, shaking vigorously.^[10]
 - Observe and record whether the compound is soluble, partially soluble, or insoluble.^[9]

Workflow for Acid-Base Solubility Testing.

Spectral Data

Spectral data is essential for structural elucidation and identification.

- Infrared (IR) Spectroscopy:
 - FTIR spectra are available for **2-Hydroxy-6-methoxybenzoic acid**.^[4] Expected characteristic peaks would include a broad O-H stretch from the carboxylic acid ($\sim 2500\text{--}3300\text{ cm}^{-1}$), a strong C=O stretch from the carboxylic acid ($\sim 1680\text{--}1720\text{ cm}^{-1}$), an O-H stretch from the phenol group ($\sim 3200\text{--}3600\text{ cm}^{-1}$), and C-O stretches for the ether and acid groups ($\sim 1200\text{--}1300\text{ cm}^{-1}$).^[13]
- Mass Spectrometry (MS):
 - GC-MS data is available.^[4] The spectrum shows a total of 102 peaks, with the top three highest m/z values at 150, 107, and 168, corresponding to the molecular ion and common fragmentation patterns.^[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: While a specific spectrum was not found in the initial search, the expected proton NMR signals would include a singlet for the methoxy ($-\text{OCH}_3$) protons ($\sim 3.7\text{--}3.9\text{ ppm}$), a set of multiplets for the aromatic protons on the benzene ring ($\sim 6.8\text{--}8.0\text{ ppm}$), and a broad singlet for the carboxylic acid ($-\text{COOH}$) proton at a downfield shift ($\sim 11\text{--}13\text{ ppm}$).^[13] The phenolic ($-\text{OH}$) proton signal would also be present, likely as a broad singlet.
 - ^{13}C NMR: Expected carbon signals include a peak for the methoxy carbon ($\sim 55\text{--}57\text{ ppm}$), several peaks in the aromatic region ($\sim 110\text{--}160\text{ ppm}$), and a downfield peak for the carboxyl carbon ($\sim 165\text{--}175\text{ ppm}$).^[13]

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- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2-Hydroxy-6-methoxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053137#2-hydroxy-6-methoxybenzoic-acid-physical-properties]

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